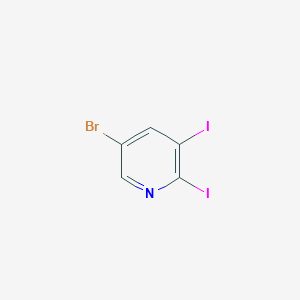

5-Bromo-2,3-diiodopyridine

Description

BenchChem offers high-quality 5-Bromo-2,3-diiodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-diiodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,3-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYGXLWMSAZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2,3-diiodopyridine: A Keystone Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted pyridines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among these, 5-Bromo-2,3-diiodopyridine stands out as a highly versatile synthetic intermediate, offering multiple points for molecular elaboration through selective cross-coupling reactions.[2] This guide provides an in-depth exploration of a strategic and plausible synthetic pathway to 5-Bromo-2,3-diiodopyridine, designed for practical application in a research and development setting. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol, but a framework for understanding and optimizing the synthesis of this and related polysubstituted pyridines.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a wide array of therapeutic agents targeting diverse disease areas.[3] The precise substitution pattern of functional groups on the pyridine ring is paramount in defining a molecule's biological activity, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, are invaluable building blocks in modern drug discovery.[2] The presence of bromine and iodine atoms at specific positions, as in 5-Bromo-2,3-diiodopyridine, allows for regioselective functionalization through powerful synthetic transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[4] This capability to construct complex molecular architectures is essential for the rapid generation of compound libraries for high-throughput screening and the optimization of lead compounds in drug development programs.[3]

This guide will focus on a robust and logical synthetic approach to 5-Bromo-2,3-diiodopyridine, starting from a readily available precursor. The chosen pathway emphasizes strategic functional group manipulations and provides insights into the rationale behind the selection of reagents and reaction conditions.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 5-Bromo-2,3-diiodopyridine can be strategically approached from the commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine. The proposed synthetic route involves two key transformations: a regioselective iodination followed by a Sandmeyer-type reaction to replace the amino group with a second iodine atom.

Figure 1: Proposed two-step synthesis of 5-Bromo-2,3-diiodopyridine.

Step 1: Regioselective Iodination of 2-Amino-5-bromopyridine

The initial step focuses on the introduction of the first iodine atom onto the pyridine ring. The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a bromine atom, the iodination is anticipated to occur selectively at the C3 position.

Mechanistic Considerations

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at C2 significantly enhances the nucleophilicity of the ring, facilitating the reaction. The choice of iodinating agent is crucial for achieving high yield and selectivity. A common and effective method for the iodination of activated aromatic systems is the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid.

Experimental Protocol

A detailed protocol for the synthesis of the intermediate, 2-amino-5-bromo-3-iodopyridine, is adapted from established procedures for the iodination of aminopyridines.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-5-bromopyridine | 172.02 | 10.0 g | 0.058 | Starting material |

| N-Iodosuccinimide (NIS) | 224.99 | 14.4 g | 0.064 | Iodinating agent |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - | Solvent |

| Sulfuric Acid (conc.) | 98.08 | 5 mL | - | Catalyst |

Procedure:

-

To a stirred solution of 2-amino-5-bromopyridine (10.0 g, 0.058 mol) in acetonitrile (200 mL) in a 500 mL round-bottom flask, slowly add concentrated sulfuric acid (5 mL) at 0 °C (ice bath).

-

Add N-Iodosuccinimide (NIS) (14.4 g, 0.064 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (250 mL) and crushed ice.

-

Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-5-bromo-3-iodopyridine as a solid.

Step 2: Sandmeyer Reaction for the Synthesis of 5-Bromo-2,3-diiodopyridine

The second and final step involves the conversion of the amino group at the C2 position to an iodine atom. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.

Mechanistic Rationale

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring by replacing an amino group. The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Nucleophilic Substitution: The diazonium salt is then treated with a solution containing the desired nucleophile, in this case, iodide ions (from potassium iodide), which displaces the dinitrogen gas to form the final product.

Figure 2: Simplified workflow of the Sandmeyer reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-5-bromo-3-iodopyridine | 298.92 | 10.0 g | 0.033 | Starting material |

| Sulfuric Acid (conc.) | 98.08 | 50 mL | - | Solvent/Catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.5 g | 0.036 | Diazotizing agent |

| Potassium Iodide (KI) | 166.00 | 8.3 g | 0.050 | Iodide source |

| Water (H₂O) | 18.02 | 100 mL | - | Solvent |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 2-amino-5-bromo-3-iodopyridine (10.0 g, 0.033 mol) to concentrated sulfuric acid (50 mL) at 0 °C. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve sodium nitrite (2.5 g, 0.036 mol) in water (10 mL).

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In another flask, prepare a solution of potassium iodide (8.3 g, 0.050 mol) in water (50 mL).

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any residual iodine, then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-Bromo-2,3-diiodopyridine.

Characterization and Data

The final product, 5-Bromo-2,3-diiodopyridine, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet pattern in the aromatic region corresponding to the two protons on the pyridine ring. |

| ¹³C NMR | Six distinct signals corresponding to the five carbon atoms of the pyridine ring and one carbon attached to bromine and two to iodine. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₅H₂BrIN₂. The isotopic pattern will be characteristic of a molecule containing one bromine and two iodine atoms. |

| Melting Point | A sharp melting point, indicating high purity. |

Safety Considerations

-

Concentrated acids (Sulfuric Acid): Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

N-Iodosuccinimide (NIS): Irritant. Avoid inhalation and contact with skin and eyes.

-

Sodium Nitrite: Oxidizing agent and toxic. Handle with care.

-

Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.

-

Halogenated Organic Compounds: Handle in a well-ventilated fume hood.

Conclusion

This guide has outlined a detailed and scientifically grounded synthetic route to 5-Bromo-2,3-diiodopyridine, a valuable building block for research and development in the pharmaceutical and chemical industries. By providing not only a step-by-step protocol but also the underlying mechanistic rationale, this document aims to empower researchers to confidently synthesize this key intermediate and to adapt these methods for the preparation of other polysubstituted pyridines. The strategic approach presented here underscores the importance of thoughtful synthetic planning in accessing complex and functionally rich molecular scaffolds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]

-

MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Specialty Chemicals. Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. [Link]

-

ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

-

ResearchGate. Halogenation of N‐acetyl aminopyridines 4 p–u and thiazole compounds.... [Link]

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

-

New Journal of Chemistry (RSC Publishing). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]

Sources

Core Properties of 5-Bromo-2-iodopyridine

An In-Depth Technical Guide to Halogenated Pyridine Building Blocks: Focus on 5-Bromo-2-iodopyridine as a Surrogate for 5-Bromo-2,3-diiodopyridine

A Note on the Subject Compound: Initial literature and database searches for "5-Bromo-2,3-diiodopyridine" did not yield specific data for this particular substitution pattern. This suggests the compound is either novel, exceptionally rare, or not yet characterized in accessible scientific literature. However, the principles of reactivity and synthesis relevant to such a molecule can be expertly illustrated through the analysis of a closely related and widely utilized surrogate: 5-Bromo-2-iodopyridine . This guide will focus on this key building block to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, detailing its properties, synthesis, and strategic application in modern organic synthesis. The differential reactivity of its C-I and C-Br bonds serves as an excellent model for understanding the chemoselectivity inherent in polyhalogenated pyridine systems.

5-Bromo-2-iodopyridine is a versatile heterocyclic compound extensively used as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility stems from the two distinct halogen atoms attached to the pyridine ring, which can be selectively functionalized, primarily through metal-catalyzed cross-coupling reactions.[2][3] The compound typically appears as a white to light yellow or beige crystalline powder and is sensitive to light.[1][4][5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for 5-Bromo-2-iodopyridine is presented below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 223463-13-6 | [6] |

| Molecular Formula | C₅H₃BrIN | [7] |

| Molecular Weight | 283.89 g/mol | [7] |

| Appearance | White to beige crystalline powder | [1][4][5] |

| Melting Point | 111-118 °C | [1][4] |

| Boiling Point (Predicted) | 258.8 ± 20.0 °C | [4] |

| Density (Predicted) | 2.347 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO, Methanol (Slightly) | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.46 (dd, 1H), 7.62 (dd, 1H), 7.46 (dd, 1H) | [3] |

| SMILES | BrC1=CN=C(I)C=C1 | [7] |

| InChIKey | HSNBRDZXJMPDGH-UHFFFAOYSA-N | [6] |

Synthesis of 5-Bromo-2-iodopyridine: A Practical Approach

The most common and scalable synthesis of 5-Bromo-2-iodopyridine involves a halogen exchange (Finkelstein-type) reaction starting from the readily available 2,5-dibromopyridine. This process selectively replaces the more labile bromine atom at the 2-position with iodine.

Causality in Synthesis: Why this Route?

The choice of 2,5-dibromopyridine as a precursor is strategic. The bromine atom at the C2 position is more electrophilic and susceptible to nucleophilic substitution than the one at C5 due to the electron-withdrawing effect of the adjacent ring nitrogen. This inherent electronic bias allows for a regioselective halogen exchange. The use of hydriodic acid (HI) in conjunction with sodium iodide (NaI) provides a potent source of the iodide nucleophile (I⁻) to drive the reaction efficiently.

Workflow for Synthesis

Caption: Synthesis workflow for 5-Bromo-2-iodopyridine.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods.[3][4][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dibromopyridine (1.0 eq), sodium iodide (approx. 1.4 eq), and an aqueous solution of 57% hydriodic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress can be monitored by TLC or LC-MS.

-

Quenching and Neutralization: After cooling to room temperature, carefully dilute the mixture with water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is alkaline (pH > 8) to neutralize the excess acid.

-

Decolorization: Add solid sodium dithionite (Na₂S₂O₄) portion-wise until the characteristic dark color of iodine dissipates and the solution becomes colorless or pale yellow. This step removes residual I₂ which can complicate purification.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure.

-

Isolation: The resulting crude solid is triturated or washed with a minimal amount of cold diethyl ether (Et₂O) or acetonitrile to remove soluble impurities, then collected by filtration to yield 5-bromo-2-iodopyridine as a powder.[3][4][8]

Strategic Reactivity: The Power of Orthogonal Halogens

The primary synthetic value of 5-Bromo-2-iodopyridine lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond and its greater susceptibility to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles (e.g., Suzuki, Sonogashira, Stille).[9][10]

This reactivity difference allows for the sequential and site-selective functionalization of the pyridine ring, making it a powerful tool for building molecular complexity.[2][3]

Chemoselective Functionalization Pathway

Caption: Sequential cross-coupling strategy using 5-Bromo-2-iodopyridine.

Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[11][12] The following protocol outlines a typical procedure for the selective arylation at the C2 position of 5-Bromo-2-iodopyridine.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-iodopyridine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%) or Pd(dppf)Cl₂ (2–5 mol%).

-

Solvent and Base: Add a degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) or dioxane with water. Add a base, such as K₂CO₃ (2.0–3.0 eq) or Cs₂CO₃ (2.0 eq). The base is crucial for activating the boronic acid for transmetalation.[10]

-

Reaction: Heat the mixture to 80–90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the 5-bromo-2-arylpyridine product.

This intermediate can then be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., different ligand, higher temperature), to functionalize the C5-Br position.

Other Key Transformations

Beyond Suzuki couplings, 5-Bromo-2-iodopyridine is a precursor for other valuable intermediates:

-

Organozinc Reagents: Treatment with activated zinc can form 5-bromo-2-pyridylzinc iodide.

-

Grignard Reagents: Reaction with isopropylmagnesium chloride can generate 5-bromopyridyl-2-magnesium chloride.[4] These organometallic reagents are potent nucleophiles for various synthetic transformations.

Safety, Handling, and Storage

As a halogenated organic compound, 5-Bromo-2-iodopyridine requires careful handling in a laboratory setting.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from aggregated GHS information)[6][13]

Recommended Procedures

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.[13][14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7][13] Keep away from strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

While 5-Bromo-2,3-diiodopyridine remains an elusive target in the chemical literature, its close analog, 5-Bromo-2-iodopyridine, serves as a powerful and instructive building block for chemical synthesis. Its value is rooted in the orthogonal reactivity of its two halogen atoms, enabling chemists to perform site-selective cross-coupling reactions with a high degree of control. This capability allows for the efficient and strategic construction of complex, highly functionalized pyridine derivatives, which are prevalent scaffolds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher aiming to leverage the power of halogenated heterocycles in their synthetic programs.

References

- Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. Generic Chemical Supplier Article.

- Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. Generic Chemical Supplier Article.

- Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Synthesis and Properties of 5-Bromo-2,3-dichloropyridine: A Deep Dive.

- RSC Publishing. (2004). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.

- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

PubChem. 5-Bromo-2-iodopyridine | C5H3BrIN | CID 593690. Available from: [Link]

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

-

PubChem. 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654. Available from: [Link]

- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- White Rose Research Online. (2021).

- YouTube. (2022). Suzuki Coupling Mechanism.

- ECHEMI. 2-AMINO-5-BROMO-3-IODOPYRIDINE SDS.

-

Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Available from: [Link]

- MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- ResearchGate. (2015). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-Bromo-2-iodopyridine | 223463-13-6 [chemicalbook.com]

- 5. 5-Bromo-2-iodopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Bromo-2-iodopyridine | C5H3BrIN | CID 593690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to 5-Bromo-2,3-diiodopyridine: A Novel Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2,3-diiodopyridine, a trihalogenated pyridine with significant potential as a versatile building block in organic synthesis and drug discovery. Due to its limited documentation in current literature, this whitepaper synthesizes information from related polyhalogenated pyridines to infer its properties, propose robust synthetic routes, and explore its reactivity and applications.

Introduction: Unveiling a Versatile Synthetic Intermediate

Polyhalogenated pyridines are crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of different halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures.[3][4] 5-Bromo-2,3-diiodopyridine is an emerging member of this class, offering three distinct reactive sites for sequential and site-selective modifications. This guide will provide a scientifically grounded framework for understanding and utilizing this promising, yet under-explored, chemical entity.

Chemical Structure and Inferred Physicochemical Properties

The chemical structure of 5-Bromo-2,3-diiodopyridine features a pyridine ring substituted with a bromine atom at the 5-position and two iodine atoms at the 2- and 3-positions. This arrangement of halogens with varying reactivity is key to its synthetic utility.

Diagram of 5-Bromo-2,3-diiodopyridine Structure

Caption: Chemical structure of 5-Bromo-2,3-diiodopyridine.

The physical and chemical properties of 5-Bromo-2,3-diiodopyridine are not yet experimentally documented. However, we can infer its likely characteristics by comparing it to structurally similar, well-characterized compounds.

| Property | Inferred Value for 5-Bromo-2,3-diiodopyridine | Reference Compound: 5-Bromo-2-iodopyridine | Reference Compound: 5-Bromo-2-iodopyrimidine |

| Molecular Formula | C₅H₂BrIN₂ | C₅H₃BrIN | C₄H₂BrIN₂ |

| Molecular Weight | 409.80 g/mol | 283.89 g/mol [5][6] | 284.88 g/mol [7] |

| Appearance | Predicted: White to light yellow/beige solid | White to beige crystalline powder[5] | White to light yellow powder/crystal |

| Melting Point | Predicted: >100 °C | 113-117 °C[5] | 99-103 °C[7] |

| Solubility | Predicted: Soluble in DMSO, slightly soluble in methanol and other organic solvents | Soluble in DMSO, slightly soluble in methanol[5] | Soluble in Methanol |

| Stability | Predicted: Light sensitive | Light Sensitive[5] | Light Sensitive |

Proposed Synthetic Pathways

The synthesis of 5-Bromo-2,3-diiodopyridine is not explicitly described in the literature. However, based on established methods for the halogenation of pyridines, two plausible synthetic routes are proposed below.

Route A: Sequential Iodination of 2-Amino-5-bromopyridine followed by Sandmeyer Reaction

This route leverages the activating effect of the amino group to direct the regioselective installation of the iodine atoms.

Workflow for Proposed Synthetic Route A

Caption: Proposed multi-step synthesis of 5-Bromo-2,3-diiodopyridine starting from 2-Amino-5-bromopyridine.

Step-by-Step Methodology (Route A):

-

Synthesis of 2-Amino-5-bromo-3-iodopyridine:

-

Rationale: The synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine via bromination and subsequent iodination is a known process.[8] Starting with commercially available 2-amino-5-bromopyridine, a regioselective iodination at the 3-position can be achieved.

-

Protocol: Dissolve 2-amino-5-bromopyridine in a suitable solvent such as acetic acid or sulfuric acid.[8][9] Add an iodinating agent like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid).[9] Heat the reaction mixture to facilitate the electrophilic substitution. The amino group directs the incoming iodine to the ortho (3-position) and para (5-position is blocked by bromine) positions.

-

Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product can be isolated and purified by neutralization, extraction, and recrystallization.

-

-

Second Iodination (Hypothetical Step):

-

Rationale: Introducing a second iodine atom onto the 2-amino-5-bromo-3-iodopyridine intermediate is the most challenging step. The pyridine ring is now deactivated by three electron-withdrawing halogens. More forcing conditions or a different synthetic strategy might be necessary.

-

Protocol: This step is theoretical and would require optimization. One could attempt a second iodination using a stronger iodinating agent or by first protecting the amino group to modulate its electronic effects.

-

-

Sandmeyer Reaction to Introduce the Second Iodine at the 2-position:

-

Rationale: A more plausible approach involves a Sandmeyer-type reaction on 2-amino-5-bromo-3-iodopyridine to replace the amino group with an iodine atom.

-

Protocol: Dissolve 2-amino-5-bromo-3-iodopyridine in an acidic medium (e.g., sulfuric acid). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.[9] Add a solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is an excellent leaving group and will be displaced by the iodide ion.

-

Validation: The final product, 5-Bromo-2,3-diiodopyridine, can be isolated by extraction and purified by column chromatography. Its identity and purity should be confirmed by NMR and mass spectrometry.

-

Route B: Halogen Exchange from a Dibromo-iodopyridine Precursor

This route relies on the differential reactivity of halogens, specifically the Finkelstein reaction, to selectively replace a bromine atom with an iodine atom.

Step-by-Step Methodology (Route B):

-

Synthesis of a Dibromo-iodopyridine Precursor:

-

Rationale: A potential starting material could be a dibromo-iodopyridine where one bromine is more reactive towards halogen exchange. The synthesis of such precursors can be complex and may involve multiple steps of halogenation and functional group manipulation.

-

-

Finkelstein Halogen Exchange:

-

Rationale: The Finkelstein reaction is a classic method for preparing iodoalkanes and can be applied to aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups.[10]

-

Protocol: Dissolve the dibromo-iodopyridine precursor in a polar aprotic solvent like acetone or DMF. Add an excess of sodium iodide (NaI). Heat the reaction mixture to drive the equilibrium towards the formation of the more stable carbon-iodine bond and the precipitation of sodium bromide.[10]

-

Validation: The progress of the reaction can be monitored by observing the precipitation of NaBr and by analytical techniques like GC-MS or LC-MS. The product would be isolated by filtration, extraction, and purification.

-

Predicted Reactivity and Applications in Drug Discovery

The primary value of 5-Bromo-2,3-diiodopyridine in synthetic chemistry lies in the differential reactivity of its three halogen atoms in metal-catalyzed cross-coupling reactions.

Reactivity Hierarchy:

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F .[11] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.

For 5-Bromo-2,3-diiodopyridine, this translates to:

-

C-I bonds are significantly more reactive than the C-Br bond.

-

The two C-I bonds at the 2- and 3-positions may exhibit different reactivity due to steric and electronic effects from the adjacent substituents and the nitrogen atom. The C-I bond at the 2-position is generally more activated towards nucleophilic substitution and oxidative addition.

This predictable hierarchy allows for the sequential and site-selective functionalization of the pyridine ring.

Diagram of Site-Selective Cross-Coupling Reactivity

Caption: Hierarchical reactivity of halogens in 5-Bromo-2,3-diiodopyridine for sequential cross-coupling reactions.

Applications in Drug Discovery:

-

Scaffold Decoration: 5-Bromo-2,3-diiodopyridine can serve as a versatile scaffold for building libraries of complex molecules. By sequentially replacing the iodine and bromine atoms with different functional groups, medicinal chemists can rapidly explore the structure-activity relationship (SAR) of a new drug candidate.[1]

-

Access to Novel Chemical Space: The ability to introduce three different substituents with precise regiochemical control opens up possibilities for creating novel molecular architectures that are not easily accessible through other synthetic routes. This is crucial for developing drugs with new mechanisms of action.

-

Late-Stage Functionalization: In some synthetic strategies, a polyhalogenated intermediate can be carried through several steps and then functionalized in the later stages of the synthesis, providing flexibility in the drug development process.

Predicted Spectroscopic Characterization

Confirmation of the successful synthesis of 5-Bromo-2,3-diiodopyridine would rely on a combination of spectroscopic techniques:

-

¹H NMR: A simple spectrum is expected, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their relative positions.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons would be expected. The carbons attached to the halogens would show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (409.80 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

While specific toxicity data for 5-Bromo-2,3-diiodopyridine is unavailable, it should be handled with the care appropriate for polyhalogenated aromatic compounds.[12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as the compound is likely to be light-sensitive.[5]

Conclusion

5-Bromo-2,3-diiodopyridine represents a promising, albeit currently under-documented, building block for advanced organic synthesis. Its tri-halogenated structure, with a predictable hierarchy of reactivity, makes it an ideal candidate for the site-selective synthesis of complex, multi-functionalized pyridine derivatives. This guide provides a foundational understanding of its inferred properties, plausible synthetic routes, and potential applications, offering a roadmap for researchers and drug development professionals to explore the full synthetic potential of this versatile molecule.

References

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications . Chempanda. [Link]

-

Synthesis and characterization of polyimides containing pyridine ring . ResearchGate. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery . Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

5-Bromo-2-iodopyridine . AOBChem. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Scientific and Engineering Research. [Link]

-

Polyhalogenated heterocyclic compounds. Part 47. Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine . Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health. [Link]

-

A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1) . Chemia. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Polyhalogen Compounds . Aakash Institute. [Link]

-

Polyhalogenated compound . Wikipedia. [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis . Medium. [Link]

-

Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]

-

Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions . National Institutes of Health. [Link]

-

Polyhalogenated heterocyclic compounds. Macrocycles from perfluoro-4-isopropylpyridine . Royal Society of Chemistry. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . R Discovery. [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? . ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . National Institutes of Health. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-iodopyridine | 223463-13-6 [chemicalbook.com]

- 6. 5-Bromo-2-iodopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ijssst.info [ijssst.info]

- 9. Page loading... [wap.guidechem.com]

- 10. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Polyhalogen Compounds: Methyl Chloride, Chloroform, Iodoform, Carbon Tetrachloride, Freons, DDT, Practice problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. Polyhalogenated compound - Wikipedia [en.wikipedia.org]

Technical Monograph: 5-Bromo-2,3-diiodopyridine

CAS Number: 1261365-44-9 [1][2]

Executive Summary

5-Bromo-2,3-diiodopyridine is a highly specialized, polyhalogenated heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms—two iodines and one bromine—positioned at the C2, C3, and C5 coordinates.[1]

This arrangement creates a reactivity gradient , enabling researchers to perform orthogonal, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi).[1] By exploiting the differential oxidative addition rates of the C–I and C–Br bonds, this molecule serves as a "programmable" core for constructing trisubstituted pyridine libraries, particularly in the development of kinase inhibitors and receptor modulators.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The following data characterizes the commercially available grade of this compound.

| Property | Specification |

| CAS Number | 1261365-44-9 |

| IUPAC Name | 5-Bromo-2,3-diiodopyridine |

| Molecular Formula | C₅H₂BrI₂N |

| Molecular Weight | 409.79 g/mol |

| SMILES | BrC1=CN=C(I)C(I)=C1 |

| Appearance | Off-white to pale yellow crystalline powder |

| Purity | ≥ 97% (HPLC/GC) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in hexanes |

| Melting Point | 138–142 °C (Predicted/Analogous range) |

Synthetic Logic & Methodology

Retrosynthetic Analysis

The synthesis of 5-Bromo-2,3-diiodopyridine is rarely achieved through direct iodination of a pyridine core due to selectivity issues.[1] The most robust, field-proven pathway utilizes a Sandmeyer-type transformation of a 2-amino precursor.[1] This approach leverages the strong ortho-directing effect of the amino group to install the C3 iodine before converting the amine itself into the C2 iodine.[1]

Step-by-Step Synthesis Protocol

Note: This protocol is synthesized from established methodologies for polyhalogenated pyridines.

Step 1: Bromination of 2-Aminopyridine

-

Reagent: N-Bromosuccinimide (NBS)[1]

-

Conditions: Acetonitrile, 0°C to RT.

-

Mechanism: Electrophilic aromatic substitution occurs preferentially at the C5 position (para to the amino group).[1]

Step 2: Regioselective Iodination (The Critical Step)

-

Reagents: Potassium Iodate (KIO₃), Potassium Iodide (KI), H₂SO₄ (or N-Iodosuccinimide/Acetic Acid).[1]

-

Conditions: 60–80°C.

-

Mechanism: The amino group activates the C3 position (ortho).[1] The bulky bromine at C5 blocks the para position, forcing iodination exclusively at C3.

-

Product: 2-Amino-5-bromo-3-iodopyridine (Intermediate CAS: 381233-87-2).[1]

-

Validation: This intermediate is stable and isolable.

Step 3: Diazotization and Iodination (Sandmeyer) [1]

-

Reagents: Sodium Nitrite (NaNO₂), H₂SO₄ (aq), Potassium Iodide (KI).[1]

-

Conditions: 0°C (diazotization) → RT (iodine displacement).[1]

-

Protocol:

-

Suspend the amine in aqueous H₂SO₄ at 0°C.

-

Add aqueous NaNO₂ dropwise to form the diazonium salt.

-

Add an excess of KI solution carefully (gas evolution: N₂).[1]

-

Stir at room temperature until gas evolution ceases.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway leveraging the directing power of the amino group to install halogens with high regiocontrol.[1]

Reactivity Profile & Applications

The value of 5-Bromo-2,3-diiodopyridine lies in its Chemo- and Regioselectivity .[1] In Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), the oxidative addition of Pd(0) into the carbon-halogen bond follows a specific order based on bond dissociation energy (BDE) and electronic activation.[1]

The Reactivity Hierarchy

-

C2–I (Most Reactive): The position adjacent to the pyridine nitrogen is electronically activated (electron-deficient).[1] Pd(0) inserts here first.[1]

-

C3–I (Intermediately Reactive): More reactive than bromine due to the weaker C–I bond, but less activated than C2.[1]

-

C5–Br (Least Reactive): The C–Br bond is stronger and requires higher temperatures or more active catalysts (e.g., bulky phosphine ligands) to engage.[1]

Strategic Functionalization Workflow

This hierarchy allows for Iterative Cross-Coupling :

-

Reaction A: Run at 0°C or RT with 1.0 eq of boronic acid to functionalize C2 .

-

Reaction B: Run at 40–60°C with a second nucleophile to functionalize C3 .

-

Reaction C: Run at >80°C or with specialized ligands (e.g., XPhos, RuPhos) to functionalize C5 .

Figure 2: The iterative cross-coupling strategy enabled by the distinct halogen reactivity profile.

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

-

Light Sensitivity: Iodopyridines are inherently light-sensitive.[1] The C–I bond can undergo homolytic cleavage under UV light, leading to degradation (discoloration).[1]

-

Storage: Store at 2–8°C , under inert atmosphere (Argon/Nitrogen), and strictly protected from light (amber vials or foil-wrapped).

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

Li, X., et al. (2016).[1] Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation Systems, Science & Technology. Retrieved from [Link]

-

Splendid Lab . (n.d.).[1] Catalog Entry: 5-Bromo-2,3-diiodopyridine. Retrieved from [Link]

-

Google Patents . (2014).[1] CN103755628B: Synthetic method of 2-amino-3-iodo-5-bromopyridine.[1][3] Retrieved from

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. CAS 1261365-44-9 MFCD18374100-5-Bromo-2,3-diiodopyridine -LabNovo [do.labnovo.com]

- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-溴-2-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. 1261365-44-9 5-Bromo-2,3-diiodopyridine AKSci 3307AD [aksci.com]

- 9. 5-Bromo-2,3-diiodopyridine CAS#: 1261365-44-9 [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-iodopyridine: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature: This technical guide focuses on the chemical compound 5-Bromo-2-iodopyridine . Initial searches for "5-Bromo-2,3-diiodopyridine" did not yield information on a compound with that specific substitution pattern, suggesting a potential error in the requested topic. Given the prevalence of data for 5-Bromo-2-iodopyridine, a structurally related and synthetically important molecule, this guide has been developed to provide valuable and relevant technical information for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

5-Bromo-2-iodopyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique electronic and steric properties, arising from the presence of both bromine and iodine substituents on the pyridine ring, make it a versatile reagent for the construction of complex molecular architectures.[1]

Chemical Formula and Molecular Weight

The fundamental properties of 5-Bromo-2-iodopyridine are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃BrIN | [1][2][3][4] |

| Molecular Weight | 283.89 g/mol | [2][3][4] |

| CAS Number | 223463-13-6 | [2][3][4] |

| IUPAC Name | 5-bromo-2-iodopyridine | [2] |

| Synonyms | 2-Iodo-5-bromopyridine, Pyridine, 5-bromo-2-iodo- | [2][3] |

Physicochemical Properties

5-Bromo-2-iodopyridine is typically a white to off-white or light yellow crystalline powder at room temperature.[1][3][5]

| Property | Value | Source(s) |

| Melting Point | 113-117 °C | [5] |

| Boiling Point | 258.8 °C (Predicted) | [5] |

| Density | 2.347 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. | [5] |

| Appearance | White to beige crystalline powder. | [5] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-iodopyridine is most commonly achieved from 2,5-dibromopyridine. Understanding the underlying reaction mechanism is key to optimizing reaction conditions and ensuring high yields and purity.

Halogen Exchange Reaction

A prevalent synthetic route involves a halogen exchange reaction where one of the bromine atoms in 2,5-dibromopyridine is selectively replaced by iodine.[6] This transformation is typically carried out using a source of iodide, such as sodium iodide (NaI), in the presence of an acid, like hydriodic acid (HI).[6][7]

The rationale for this selective exchange lies in the relative reactivity of the C-Br bonds at the 2 and 5 positions of the pyridine ring and the Finkelstein reaction principles. The C-Br bond at the 2-position is more susceptible to nucleophilic substitution than the one at the 5-position due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which activates the ortho position.

Experimental Protocol: Synthesis of 5-Bromo-2-iodopyridine from 2,5-dibromopyridine [6]

-

Reaction Setup: To a reaction vessel containing 2,5-dibromopyridine (1 equivalent), add sodium iodide (NaI) (1.4 equivalents) and an aqueous solution of 57% hydriodic acid (HI).

-

Heating: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with water.

-

Neutralization: Carefully neutralize the mixture by adding sodium bicarbonate (NaHCO₃) until the pH becomes alkaline.

-

Decolorization: Treat the solution with sodium dithionite (Na₂S₂O₄) until it becomes colorless to remove any residual iodine.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure.

-

Purification: The crude product can be further purified by washing with a solvent like diethyl ether (Et₂O) to yield 5-bromo-2-iodopyridine as a light gray powder.

Caption: Synthetic workflow for 5-Bromo-2-iodopyridine.

Reactivity and Applications in Drug Discovery and Materials Science

The differential reactivity of the carbon-iodine and carbon-bromine bonds in 5-Bromo-2-iodopyridine is the cornerstone of its utility in organic synthesis. The C-I bond is significantly more reactive towards a variety of cross-coupling reactions, allowing for selective functionalization at the 2-position of the pyridine ring.

This versatile building block is instrumental in the synthesis of a wide array of more complex molecules, finding applications in:

-

Pharmaceutical Research: It is a key intermediate in the synthesis of novel drug candidates.[1] The ability to selectively introduce substituents allows for the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. For example, it has been utilized in the development of potential therapeutics for various diseases.[1]

-

Agrochemicals: 5-Bromo-2-iodopyridine is employed in the creation of advanced crop protection agents.[1] Its derivatives can be designed to have improved efficacy and better environmental profiles.

-

Materials Science: The compound is used in the synthesis of functional materials with specific electronic and optical properties.[1]

Key Reactions and Transformations

The synthetic utility of 5-Bromo-2-iodopyridine is demonstrated in several key transformations:

-

Formation of Organometallic Reagents: It can be converted into organometallic reagents such as 5-bromopyridyl-2-magnesium chloride (a Grignard reagent) or 5-bromo-2-pyridylzinc iodide. These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds.

-

Cross-Coupling Reactions: The C-I bond readily participates in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups at the 2-position.[1]

-

Halogen/Trifluoromethyl Displacement: The iodo group can be displaced by a trifluoromethyl group, providing a route to trifluoromethylated pyridines, a common motif in pharmaceuticals.

Caption: Reactivity and applications of 5-Bromo-2-iodopyridine.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 5-Bromo-2-iodopyridine.

Hazard Identification

5-Bromo-2-iodopyridine is classified as an irritant.[2] The following GHS hazard statements are associated with this compound:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) is also recommended.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][5] It is noted to be light-sensitive.[5]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air.

Conclusion

5-Bromo-2-iodopyridine is a highly valuable and versatile synthetic intermediate. Its well-defined reactivity, particularly the differential reactivity of its two halogen substituents, provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the advancement of pharmaceutical, agrochemical, and materials science research.

References

-

PubChem. 5-Bromo-2-iodopyridine. [Link]

-

PubChem. 5-Bromopyridine-2,3-diol. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-iodopyridine | C5H3BrIN | CID 593690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromo-2-iodopyridine | 223463-13-6 [chemicalbook.com]

- 6. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

The Strategic Utility of Polyiodinated Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyiodinated pyridines represent a class of highly functionalized heterocyclic compounds with burgeoning potential across diverse scientific disciplines. Their unique electronic properties, propensity for halogen bonding, and utility as versatile synthetic intermediates make them compelling building blocks for advanced materials, catalysts, and next-generation pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the synthesis, structural characteristics, and burgeoning applications of polyiodinated pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices in their synthesis and explore their role in supramolecular chemistry and as precursors to novel functional materials and bioactive molecules.

Introduction: The Enduring Significance of the Pyridine Scaffold and the Rise of Polyiodination

The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its ability to engage in a variety of non-covalent interactions and its presence in numerous FDA-approved drugs. The introduction of multiple iodine substituents onto this privileged scaffold dramatically alters its physicochemical properties, opening new avenues for innovation. Polyiodinated pyridines are not merely halogenated derivatives; they are precision tools for molecular engineering. The presence of multiple iodine atoms imparts a unique combination of steric and electronic features, most notably the capacity for strong and directional halogen bonding, a non-covalent interaction increasingly exploited in crystal engineering and drug design.

This guide will navigate the synthetic landscape of polyiodinated pyridines, elucidate their key structural and electronic attributes, and showcase their expanding applications, providing a robust intellectual framework for their strategic deployment in research and development.

Synthetic Strategies for Polyiodinated Pyridines: A Rational Approach

The synthesis of polyiodinated pyridines can be achieved through several strategic approaches, each with its own set of advantages and considerations. The choice of method is often dictated by the desired substitution pattern and the nature of other functional groups on the pyridine ring.

Direct Electrophilic Iodination

Direct C-H iodination of the pyridine ring is a conceptually straightforward approach. However, due to the electron-deficient nature of the pyridine ring, this reaction typically requires harsh conditions and often results in a mixture of products. A protocol for the radical-based direct C-H iodination of pyridines has been developed, leading to C3 and C5 iodination.

Experimental Protocol: General Procedure for Radical C-H Iodination of Pyridine

-

To a solution of the pyridine substrate in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide (NIS) as the iodine source.

-

Introduce a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and purify the product using column chromatography.

Note: The specific reaction conditions (solvent, temperature, and reaction time) will need to be optimized for each specific pyridine substrate.

Halogen Exchange (Halex) Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, offer a powerful method for the synthesis of iodoarenes from their corresponding chloro- or bromo-precursors. This approach is particularly useful for accessing polyiodinated pyridines that are difficult to obtain via direct iodination. The reaction is driven by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone.

Experimental Protocol: General Procedure for Halogen Exchange

-

Dissolve the polychlorinated or polybrominated pyridine precursor in dry acetone.

-

Add an excess of sodium iodide (NaI).

-

Reflux the reaction mixture for several hours to days, monitoring the reaction progress by TLC or GC-MS.

-

The precipitation of sodium chloride or bromide indicates the progress of the reaction.

-

After completion, filter off the precipitate and remove the solvent under reduced pressure.

-

Purify the resulting polyiodinated pyridine by recrystallization or column chromatography.

Structural and Electronic Properties: The Impact of Polyiodination

The introduction of multiple iodine atoms onto the pyridine ring has a profound impact on its structural and electronic properties.

Halogen Bonding: A Key Supramolecular Synthon

A defining feature of polyiodinated pyridines is their ability to act as potent halogen bond donors. The electron-withdrawing nature of the pyridine ring, coupled with the polarizability of the iodine atoms, creates a region of positive electrostatic potential (a σ-hole) on the outer side of the iodine atoms. This σ-hole can interact favorably with electron-rich atoms (halogen bond acceptors), such as nitrogen, oxygen, or other halogens. This directional and specific interaction is a powerful tool in crystal engineering and the rational design of supramolecular assemblies. The co-crystallization of para-halotetrafluoropyridines with pyridine has demonstrated the formation of halogen bonds.

Tabulated Properties

| Compound | Melting Point (°C) | Key Features |

| 2,6-Diiodopyridine | 123-125 | Symmetrical di-iodinated pyridine, useful in cross-coupling reactions. |

| 3,5-Diiodopyridine | 172-174 | Another symmetrical isomer, valuable for creating linear supramolecular structures. |

| 2,3,5,6-Tetraiodopyridine N-oxide | >300 | A highly iodinated and activated pyridine derivative. |

Note: This table is illustrative and based on available data. Experimental values may vary.

Applications in Organic Synthesis: Versatile Building Blocks

Polyiodinated pyridines are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions.

Cross-Coupling Reactions

The C-I bonds in polyiodinated pyridines can be selectively functionalized using a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the stepwise and regioselective introduction of different substituents onto the pyridine core, leading to the synthesis of complex, highly functionalized molecules.

Emerging Applications in Medicinal Chemistry and Materials Science

The unique properties of polyiodinated pyridines make them attractive candidates for applications in drug discovery and materials science.

Medicinal Chemistry

While the biological activities of many polyiodinated pyridines are yet to be fully explored, the incorporation of iodine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Furthermore, the ability of iodine to participate in halogen bonding can lead to enhanced binding affinity and selectivity for biological targets. Pyridine derivatives, in general, exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The strategic placement of multiple iodine atoms on a pyridine scaffold could lead to the development of novel therapeutic agents.

Materials Science

The strong and directional nature of halogen bonding in polyiodinated pyridines makes them excellent building blocks for the construction of functional materials, such as liquid crystals, organic conductors, and porous organic frameworks. Their ability to form well-defined supramolecular assemblies can be harnessed to create materials with tailored optical, electronic, and adsorptive properties.

Conclusion and Future Outlook

Polyiodinated pyridines are a class of compounds with immense, yet largely untapped, potential. Their synthesis, while sometimes challenging, provides access to a rich diversity of structures with unique properties. The ability to fine-tune their electronic and supramolecular characteristics through the number and position of iodine substituents makes them highly attractive for a wide range of applications. Future research will undoubtedly focus on the development of more efficient and selective synthetic methods, a deeper understanding of their halogen bonding capabilities, and the exploration of their utility in creating novel drugs and advanced materials. The strategic application of polyiodinated pyridines promises to be a fruitful area of investigation for years to come.

References

-

(2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

-

(2019). Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. PubMed. [Link]

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

(2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

- (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.

- (n.d.). WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine.

-

(n.d.). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. MDPI. [Link]

-

(n.d.). Functionalized macrocyclic ligands for use in supramolecular chemistry. PubMed. [Link]

-

(n.d.). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC. [Link]

-

(2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]

-

(n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC. [Link]

-

(n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

- (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

-

(n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

-

(2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

-

(2019). Stabilization of Supramolecular Networks of Polyiodides with Protonated Small Tetra-azacyclophanes. MDPI. [Link]

-

(n.d.). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry. [Link]

-

(2025). Complex structure tri- and polyiodides of iodocyclization products of 2-allylthioquinoline. ResearchGate. [Link]

-

(2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

-

(n.d.). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules. [Link]

-

(2021). Pyridine Complexes as Tailored Precursors for Rapid Synthesis of Thiophosphate Superionic Conductors. ResearchGate. [Link]

-

(n.d.). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design. [Link]

-

(n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

-

(n.d.). Words in supramolecular chemistry: the ineffable advances of polyiodide chemistry. Dalton Transactions. [Link]

-

(n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

(2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. [Link]

-

(n.d.). Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. IRIS-AperTO. [Link]

-

(n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

-

(n.d.). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. MDPI. [Link]

-

(n.d.). Supramolecular cooperative interaction-induced assembly of phosphotungstate polyanions and sulfur-containing pyridine-based cations. CrystEngComm. [Link]

-

(2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]

-

(n.d.). Applications of Pyridine-Containing Polymers in Organic Chemistry. ResearchGate. [Link]

-

(n.d.). Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds. MDPI. [Link]

-

(n.d.). Halogen exchange method (video). Khan Academy. [Link]

-

(n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH. [Link]

-

(2013). Influence of supramolecular structures in crystals on parallel stacking interactions between pyridine molecules. PubMed. [Link]

- (n.d.). Halogenation of pyridine compounds.

-

(n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

Orthogonal Reactivity of C-I vs. C-Br Bonds in Pyridines: A Strategic Guide for Selective Functionalization

Executive Summary: The Principle of Orthogonality

In the architecture of drug discovery, the pyridine ring is a privileged scaffold. However, the ability to selectively functionalize specific positions on the ring defines the efficiency of a synthesis campaign. The co-existence of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on a single pyridine core offers a powerful handle for orthogonal functionalization .

This guide details the mechanistic divergence between these two bonds. By exploiting differences in Bond Dissociation Energy (BDE) and polarizability, researchers can program reaction sequences—activating one bond while preserving the other—to build complex polysubstituted heterocycles with high fidelity.[1]

Mechanistic Underpinnings[1][2][3][4]

To predict reactivity, one must understand the physical properties governing the C-X bond. The reactivity difference is not merely empirical; it is rooted in the competition between bond strength (favoring Br stability) and oxidative addition rates (favoring I reactivity).[1]

Bond Dissociation Energy (BDE) Landscape

The C-I bond is significantly weaker and longer than the C-Br bond, making it the kinetic point of entry for radical and metal-catalyzed processes.

| Bond Type | Position | Approx. BDE (kcal/mol) | Bond Length (Å) | Primary Reactivity Driver |

| C–I | C3/C5 (Pyridine) | ~ 60–65 | 2.10 | Weak bond; rapid Oxidative Addition (OA). |

| C–Br | C3/C5 (Pyridine) | ~ 78–82 | 1.89 | Stronger bond; requires higher activation energy.[1] |

| C–Br | C2/C6 (Pyridine) | ~ 76–80 | 1.88 | Electronically activated by N-atom (inductive).[1] |

The "Reactivity Inversion" Phenomenon

A critical concept for the medicinal chemist is that reactivity order inverts depending on the mechanism:

-

Pd(0)/Ni(0) Catalysis: I > Br >> Cl .[1] (Governed by BDE and ease of oxidative addition).[1]

-

Lithium-Halogen Exchange: I > Br .[1] (Governed by polarizability and kinetic exchange rates).[1]

-

SNAr (Nucleophilic Aromatic Substitution): F >> Cl ≈ Br > I .[1] (Governed by electronegativity stabilizing the Meisenheimer complex; I is often the worst substrate here despite being a good leaving group).

Metal-Catalyzed Cross-Coupling (The "Bread and Butter")

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the oxidative addition (OA) of the Pd(0) species into the C-X bond is typically the rate-determining step.

Chemoselectivity: I vs. Br

In a pyridine containing both I and Br (e.g., 2-bromo-5-iodopyridine ), the catalyst will insert into the C-I bond with >95% selectivity at room temperature or mild heating.

-

Why: The activation barrier for OA into C-I is significantly lower.[1]

-

Implication: You can couple the C-I position, isolate the product, and retain the C-Br handle for a subsequent, harsher coupling reaction.

Positional Effects (The "Electronic Trap")

While Iodine generally wins, the position matters when halogens are identical.

-

Scenario: 2,5-dibromopyridine.[1]

-

Reason: The C-2 position is electron-deficient (closer to Nitrogen), making the C-Br bond more electrophilic and stabilizing the pre-coordination of the electron-rich Pd(0) species.

Visualization: The Selectivity Decision Tree

Figure 1: Decision tree for predicting site-selectivity in Pd-catalyzed couplings of halopyridines.

Lithium-Halogen Exchange: Kinetic Control

Lithium-halogen exchange (using n-BuLi, t-BuLi, or i-PrMgCl) operates under kinetic control. This is the method of choice for introducing electrophiles (aldehydes, ketones, silanes) rather than carbon nucleophiles.

The Rate Hierarchy

The rate of exchange is I > Br >> Cl .[3]

-

Iodine: Exchange is diffusion-controlled and extremely fast, even at -78 °C.

-

Bromine: Slower, but still effective.[1]

-

Selectivity: In a bromo-iodo-pyridine, adding 1.0 equivalent of n-BuLi at -78 °C will exclusively lithiate the Iodine position.

The "Dance" of Stability (Scrambling)

A major risk in pyridine lithiation is the "Base-Catalyzed Halogen Dance" or proton abstraction.

-

C3-Lithio species: Relatively stable.[1]

-

C2-Lithio species: Unstable.[1] The lone pair on the adjacent nitrogen destabilizes the C-Li bond (repulsion) and can lead to ring opening or elimination to form pyridynes.

-

Protocol Tip: Always perform exchange at -78 °C and quench immediately. If generating a C2-lithio species, consider using a non-coordinating solvent (toluene) or transmetallating to Zn/Mg immediately to boost stability.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (I > Br)

Target: Selective arylation of 2-bromo-5-iodopyridine at C-5.

Reagents:

-

2-Bromo-5-iodopyridine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME or 1,4-Dioxane

Workflow:

-

Charge: In a reaction vial, combine the pyridine, boronic acid, and Pd catalyst.

-

Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed solvent and aqueous base via syringe.[1]

-

Reaction: Stir at Room Temperature (25 °C) for 4–12 hours.

-

Note: Heating is usually not required for the C-I bond and risks activating the C-Br bond.

-

-

Monitor: Check LCMS. The starting material (M+) should convert to the mono-coupled product (M+Ar). If C-Br coupling is observed (di-coupling), lower the temperature to 0 °C.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.

Protocol B: Selective Lithium-Halogen Exchange

Target: Formylation of 2-bromo-5-iodopyridine at C-5.

Reagents:

-

2-Bromo-5-iodopyridine (1.0 equiv)

-

i-PrMgCl (1.1 equiv) or n-BuLi (1.05 equiv)

-

DMF (Electrophile, 1.5 equiv)

-

Solvent: Anhydrous THF

Workflow:

-

Cryo: Cool a solution of the pyridine in THF to -78 °C (dry ice/acetone).

-

Exchange: Add the organometallic reagent dropwise over 10 minutes.

-

Critical: Maintain internal temp < -70 °C to prevent scrambling to the Br position.

-

-

Age: Stir for 15–30 minutes at -78 °C.

-

Quench: Add DMF (neat) dropwise.

-

Warm: Allow to warm to 0 °C over 1 hour.

-

Workup: Quench with sat. NH4Cl.[1]

Summary of Reactivity Trends

The following table summarizes the operational window for each bond type in a pyridine scaffold.

| Reaction Class | C-I Reactivity | C-Br Reactivity | Selectivity (I vs Br) | Notes |

| Suzuki/Stille | High (RT) | Moderate (Heat) | Excellent | Pd inserts into C-I first. |

| Li-Exchange | Very High (-78°C) | High (-78°C) | Good | Kinetic control required. |

| SNAr | Low | Moderate | Reverse (Br > I) | Only if ortho/para to EWG.[1] |

| Heck | High | Moderate | Excellent | C-I reacts at lower temps.[1] |

Strategic Workflow Visualization

Figure 2: Orthogonal functionalization pathways for a mixed-halogen pyridine.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). An exhaustive review of site-selectivity in Pd-catalyzed reactions.

-